molecular formula C13H14ClFN2O3 B2688206 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride CAS No. 2460756-67-4

8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride

Cat. No.: B2688206
CAS No.: 2460756-67-4
M. Wt: 300.71
InChI Key: HPXNKCZMRMUDRK-UHFFFAOYSA-N
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Description

8-Fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is a novel chemical entity designed for pharmaceutical research and development, leveraging the privileged imidazo[1,2-a]pyridine scaffold. This core structure is recognized for its diverse pharmacological profile and is a key component in several marketed drugs and investigational compounds . The molecular design of this compound incorporates strategic features: the 8-fluoro substitution is a established bioisosteric strategy to modulate physicochemical properties and has been successfully employed as a mimic for other heterocyclic systems in drug discovery, particularly in the development of allosteric modulator ligands for central nervous system targets such as the GABA A receptor . Furthermore, the direct attachment of the carboxylic acid group to the core at the 6-position is a significant functional handle, analogous to that found in bioactive molecules like the gastric proton pump inhibitor Linaprazan . This group allows for further chemical diversification, particularly through the synthesis of amide derivatives, which is a common and powerful method to fine-tune biological activity and optimize drug-like properties . The 2-(oxan-4-yl) substituent introduces a three-dimensional tetrahydropyran ring, which can favorably influence the molecule's solubility, metabolic stability, and binding affinity. Given these attributes, this compound serves as a high-value intermediate for medicinal chemistry programs. It is primarily intended for the synthesis of novel carboxamide derivatives to be screened for a wide range of biological activities, including but not limited to anti-convulsant , anticancer , antibacterial , and anti-inflammatory applications , as well as for the treatment of hypoxia-related and hyperproliferative disorders . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O3.ClH/c14-10-5-9(13(17)18)6-16-7-11(15-12(10)16)8-1-3-19-4-2-8;/h5-8H,1-4H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXNKCZMRMUDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CN3C=C(C=C(C3=N2)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride typically involves multi-step reactionsThe final step involves the conversion to the hydrochloride salt .

Industrial production methods often utilize optimized reaction conditions to maximize yield and purity. These conditions may include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis .

Chemical Reactions Analysis

8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Modifications and Key Properties

The compound’s structural uniqueness lies in the combination of fluorine, oxan-4-yl, and carboxylic acid groups. Below is a comparative analysis with similar imidazo[1,2-a]pyridine derivatives:

Compound Name Substituents Key Properties References
8-Fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride 8-F, 2-oxan-4-yl, 6-COOH (HCl salt) Enhanced solubility (HCl salt), balanced lipophilicity, improved metabolic stability
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid 8-Br, 6-Cl, 2-COOH Higher molecular weight (Br/Cl increase), reduced solubility (no salt form)
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate 8-Cl, 6-CF₃, 2-COOH (hydrate) Increased lipophilicity (CF₃), moderate solubility (hydrate form)
Imidazo[1,2-a]pyridine-6-carboxylic acid 6-COOH (no substituents at 2 or 8) Lower molecular weight, poor solubility (free acid), limited target affinity
8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine hydrochloride 8-F, 2-CH₃, 6-NH₂ (HCl salt) Polar amine group vs. carboxylic acid; higher basicity, altered pharmacokinetics
2-(Trifluoromethyl)-5H,6H-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride 2-CF₃, 6-COOH (HCl salt) High lipophilicity (CF₃), reduced metabolic stability compared to oxan-4-yl

Impact of Substituents on Pharmacological Properties

Fluorine at Position 8: The electron-withdrawing fluorine atom enhances binding to electron-rich targets (e.g., enzymes or receptors) and reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs like imidazo[1,2-a]pyridine-6-carboxylic acid . Contrasts with bulkier halogens (Br, Cl) in compounds like 8-bromo-6-chloro derivatives, which may sterically hinder target interactions .

Oxan-4-yl at Position 2 :

  • The tetrahydropyran group improves solubility compared to lipophilic substituents (e.g., CF₃ in ) while maintaining moderate logP values (~2.5–3.0). This balance supports oral bioavailability .
  • In contrast, methyl or phenyl groups (e.g., 2-methyl or 2-phenyl analogs) offer minimal solubility enhancement .

Carboxylic Acid at Position 6 :

  • The carboxylic acid moiety enables salt formation (e.g., hydrochloride), increasing aqueous solubility (≥50 mg/mL in water) compared to free acids or esters (e.g., ethyl carboxylates in ) .
  • Replacing -COOH with -NH₂ (as in ) shifts ionization behavior, affecting membrane permeability and target selectivity.

Biological Activity

8-Fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₄H₁₅FN₂O₃
Molecular Weight 278.28 g/mol
CAS Number 2470439-49-5
IUPAC Name 8-fluoro-2-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride

Research indicates that imidazo[1,2-a]pyridine derivatives, including 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride, exhibit a variety of biological activities primarily through their interaction with specific protein targets. For instance, studies have shown that certain imidazo[1,2-a]pyridines inhibit the hepatitis C virus (HCV) replication by directly binding to the non-structural protein NS4B, demonstrating an effective mechanism against viral infections .

Antiviral Activity

A notable study highlighted the antiviral properties of imidazo[1,2-a]pyridines against HCV. Compounds within this class demonstrated potent inhibition of HCV replication with effective concentrations (EC50) below 10 nM . This suggests that 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride may share similar antiviral properties.

Case Studies

  • HCV Inhibition Study : A series of imidazo[1,2-a]pyridines were tested for their ability to inhibit HCV replication. The compounds showed a unique resistance pattern associated with NS4B mutations, indicating their potential as effective antiviral agents .
  • Anticancer Research : A study involving piperidine derivatives demonstrated improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. This highlights the potential for developing new anticancer agents based on related structures .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride, and how can reaction intermediates be optimized?

  • Methodology : The synthesis of imidazo[1,2-a]pyridine derivatives typically involves sequential heterocyclic ring formation and functionalization. For example, coupling reactions (e.g., amide bond formation) using phosphorus oxychloride in pyridine at low temperatures (−15°C) can introduce fluorinated or oxane substituents . Intermediate purity is critical; purification via reverse-phase chromatography or recrystallization ensures >90% purity, as seen in analogous compounds .
  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and stoichiometry of fluorinated precursors to enhance yield. Monitor reaction progress via LC-MS to identify byproducts .

Q. How can the compound’s structural integrity and purity be validated post-synthesis?

  • Analytical Techniques :

  • NMR : Confirm substituent positions (e.g., fluorine at C8, oxane at C2) using 1H^1 \text{H}- and 13C^{13} \text{C}-NMR. Compare chemical shifts to similar imidazo[1,2-a]pyridine derivatives (e.g., δ 7.2–8.5 ppm for aromatic protons) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Retention times for imidazo[1,2-a]pyridines typically range 5–10 minutes in acetonitrile/water gradients .
  • HRMS : Verify molecular ion peaks ([M+H]+^+) with <2 ppm mass accuracy .

Advanced Research Questions

Q. What strategies are effective for improving the solubility and bioavailability of this hydrophobic compound in preclinical studies?

  • Salt Formation : The hydrochloride salt enhances aqueous solubility via ionic interactions. Compare solubility in phosphate-buffered saline (PBS) vs. simulated gastric fluid (pH 1.2–6.8) .
  • Prodrug Design : Esterify the carboxylic acid group (e.g., methyl or ethyl esters) to increase lipophilicity, then hydrolyze in vivo. This approach improved bioavailability in structurally related compounds .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the fluorinated and oxane substituents’ roles in target binding?

  • SAR Framework :

  • Synthesize analogs with varied substituents (e.g., 8-chloro vs. 8-fluoro, oxane vs. tetrahydropyran).
  • Test binding affinity to target proteins (e.g., kinases) using surface plasmon resonance (SPR) or fluorescence polarization .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions between the fluorine atom and hydrophobic binding pockets .

Q. What analytical methods are recommended for detecting degradation products under stressed conditions (e.g., heat, light, pH)?

  • Forced Degradation :

  • Thermal Stress : Heat at 80°C for 24 hours; monitor decomposition via TGA (e.g., decomposition onset ~188°C, as in related hydrates) .
  • Hydrolytic Stability : Incubate in pH 3–9 buffers at 40°C; identify hydrolyzed products (e.g., decarboxylated derivatives) using LC-HRMS .
    • Photostability : Expose to UV light (320–400 nm) and analyze via HPLC-DAD for photodegradants .

Q. How can computational chemistry predict metabolic pathways and potential toxicity?

  • In Silico Tools :

  • Metabolism Prediction : Use Schrödinger’s ADMET Predictor to identify likely Phase I/II metabolism sites (e.g., oxidation of the oxane ring or hydrolysis of the amide bond) .
  • Toxicity Screening : Apply Derek Nexus to assess mutagenicity alerts (e.g., nitro groups in analogs) .

Addressing Data Contradictions

Q. How to resolve discrepancies between in vitro activity and in vivo efficacy for this compound?

  • Key Factors :

  • Bioavailability : Measure plasma concentration-time profiles in rodent models. Poor absorption may explain efficacy gaps .
  • Metabolite Interference : Identify active metabolites via LC-MS/MS and test their activity .
    • Experimental Adjustments : Use microsomal stability assays (e.g., liver microsomes) to predict metabolic clearance .

Q. Why do purity assays (HPLC) and biological activity data sometimes conflict?

  • Root Causes :

  • Impurity Masking : Non-UV-active impurities (e.g., inorganic salts) may evade HPLC detection but affect bioactivity. Use orthogonal methods like 1H^1 \text{H}-NMR or ion chromatography .
  • Enantiomeric Contamination : Chiral impurities in racemic mixtures can inhibit or enhance activity. Perform chiral HPLC to isolate enantiomers .

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